molecular formula C14H11Br B8424747 (Bromo)(fluorenyl)methane

(Bromo)(fluorenyl)methane

Cat. No.: B8424747
M. Wt: 259.14 g/mol
InChI Key: BMHPWCIMDLFAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bromo)(fluorenyl)methane is a versatile organic building block that holds significant value in advanced research and development, particularly in the field of functional materials. Its molecular structure, which incorporates both a reactive bromomethyl group and a rigid fluorene moiety, makes it a key precursor in Suzuki cross-coupling and other metal-catalyzed reactions for constructing complex organic architectures. Researchers utilize this compound primarily in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The fluorene unit contributes desirable properties such as high photoluminescence quantum yield and good charge transport characteristics to the resulting materials. This compound is provided as a high-purity solid to ensure reproducibility and optimal performance in sensitive synthetic workflows. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a household product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-(bromomethyl)-9H-fluorene

InChI

InChI=1S/C14H11Br/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7H,8-9H2

InChI Key

BMHPWCIMDLFAKG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC(=C31)CBr

Origin of Product

United States

Advanced Reactivity and Mechanistic Studies of Bromo Fluorenyl Methane

Mechanistic Investigations of Carbon-Bromine Bond Activation

The activation of the carbon-bromine bond in (Bromo)(fluorenyl)methane is a gateway to a variety of chemical transformations. The mechanism of this bond cleavage can proceed through heterolytic pathways, involving charged intermediates, or homolytic pathways that generate radical species.

Nucleophilic Substitution Pathways (SN1, SN2, SN1', SN2') on Fluorenylmethane Systems

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. In the case of this compound, the bromine atom is the leaving group. The reaction can proceed through different mechanistic pathways, primarily SN1 and SN2, depending on the reaction conditions and the nature of the nucleophile. organic-chemistry.orgsavemyexams.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar 9-fluorenyl carbocation intermediate. organic-chemistry.orgyoutube.com This step is favored by polar protic solvents that can stabilize the resulting bromide anion and the carbocation. youtube.comlibretexts.org The high stability of the tertiary carbocation at the 9-position of the fluorene (B118485) system would suggest a propensity for the SN1 pathway. masterorganicchemistry.com In the second, rapid step, the nucleophile attacks the carbocation, which can occur from either face of the planar intermediate, potentially leading to a racemic mixture if the starting material were chiral. organic-chemistry.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism, in contrast, is a single, concerted step. savemyexams.comyoutube.com The nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to an inversion of stereochemical configuration. organic-chemistry.orgyoutube.com This pathway's rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For the fluorenyl system, the bulky nature of the fused rings presents significant steric hindrance to a backside attack, which generally disfavors the SN2 mechanism compared to less hindered substrates like primary alkyl halides. youtube.commasterorganicchemistry.com

The competition between SN1 and SN2 pathways is governed by several factors:

Substrate Structure: The secondary nature of the carbon in this compound, coupled with the potential for carbocation stabilization, makes both pathways plausible, though SN1 is often favored. libretexts.org

Nucleophile Strength: Strong, negatively charged nucleophiles favor the SN2 mechanism, while weak, neutral nucleophiles (like water or alcohols) favor the SN1 pathway through solvolysis. libretexts.org

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring SN1, whereas polar aprotic solvents enhance the reactivity of the nucleophile, favoring SN2. youtube.comlibretexts.org

Leaving Group: Bromide is a good leaving group, capable of supporting both mechanisms.

Allylic substitution pathways (SN1' and SN2') are not relevant for this compound as it lacks the requisite adjacent double bond.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound
FactorFavors SN1 PathwayFavors SN2 PathwayRelevance to this compound
SubstrateTertiary > SecondaryMethyl > Primary > SecondarySecondary carbon, but carbocation is well-stabilized, making SN1 competitive. libretexts.orgmasterorganicchemistry.com
NucleophileWeak (e.g., H2O, ROH)Strong (e.g., I-, RS-, N3-)The choice of nucleophile is critical in determining the operative mechanism.
SolventPolar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Solvent choice can be used to direct the reaction towards the desired pathway. youtube.com
Leaving GroupGood leaving groups (e.g., I-, Br-, TsO-) are required for both.Bromide is an effective leaving group.

Radical Reactivity and Electron Transfer Processes Involving Organobromine Species

Beyond ionic pathways, the C-Br bond in this compound can undergo homolytic cleavage to form a 9-fluorenyl radical. This process is often initiated by a single-electron transfer (SET) from a donor species. mdpi.comlibretexts.org The reaction can be represented as:

R-Br + e^-^ → [R-Br]•^−^ → R• + Br^−^

In one studied reaction, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) acts as an electron donor. The first reduction involves the cleavage of the C-Br bond to generate the 9-fluorenyl radical and a bromide anion. mdpi.com This radical can then undergo further reactions, such as dimerization or abstraction. Alternatively, it can be reduced by a second electron transfer to form the 9-fluorenyl carbanion. mdpi.com Electron beam irradiation has also been used to induce the elimination of bromine from bromofluorene, proceeding through radical intermediates. researchgate.net

Carbanion and Carbocation Chemistry at the Fluorenylmethane Center

The carbon at the 9-position of the fluorene ring can support both a negative charge (carbanion) and a positive charge (carbocation), leading to rich and distinct fields of chemical reactivity.

Stabilization and Reactivity of Fluorenyl Carbanions

The hydrogen atom at the C9 position of the fluorene ring is notably acidic for a hydrocarbon, with a pKa of 22.6 in Dimethyl sulfoxide (B87167) (DMSO). wikipedia.org Deprotonation by a suitable base yields the fluorenyl carbanion. This anion exhibits significant stability due to the delocalization of the negative charge over the entire aromatic system. The resulting 14-π-electron system (including the lone pair) is aromatic according to Hückel's rule, which accounts for its stability and intense orange color. wikipedia.org

The stability of the fluorenyl anion makes it an effective and soft nucleophile. wikipedia.org Studies on the reaction of various 9-substituted fluorenyl anions with benzyl (B1604629) chloride in DMSO have shown a direct relationship between the nucleophilicity and the basicity of these anions. acs.org The planar structure of the anion and the location of the electron pair in a p-orbital influence its reactivity, particularly concerning steric effects from substituents at the 9-position. acs.org

Elimination Reactions and Formation of Fluorenylidene Intermediates

Treatment of this compound with a strong, non-nucleophilic base can potentially lead to an elimination reaction. In this system, an α-elimination (elimination of H and Br from the same carbon) would be required to form the carbene intermediate known as fluorenylidene. This is distinct from the more common β-elimination which forms alkenes.

Fluorenylidene is a reactive carbene intermediate that has been studied extensively. wikipedia.org It is most commonly generated by the photolysis or thermolysis of 9-diazofluorene. wikipedia.orgwikiwand.com The formation from this compound via α-elimination is less common but mechanistically plausible with a sufficiently strong base capable of deprotonating the C9 position before nucleophilic attack occurs. The intermediate would be the 9-bromo-9-fluorenyl anion, which could then lose a bromide ion to yield the carbene.

Fluorenylidene exists as two spin states: a singlet and a triplet ground state, which are very close in energy (the triplet is lower by only about 1.1 kcal/mol). wikipedia.org The reactivity of the carbene, for instance in cycloadditions with olefins, is dependent on which spin state is involved. wikipedia.orgwikiwand.com

Metal-Mediated Transformations and Catalytic Cycles

This compound, also known as 9-(bromomethyl)fluorene, serves as a versatile substrate in a variety of metal-mediated transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bond, situated at a benzylic-like position, makes it particularly susceptible to oxidative addition to low-valent transition metal centers, initiating catalytic cycles that are fundamental to modern organic synthesis.

One of the most prominent classes of reactions involving this compound and its analogs are palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the construction of complex molecular architectures from simple precursors. The general mechanism for these transformations, exemplified by the Suzuki-Miyaura coupling, involves a catalytic cycle centered on a palladium complex.

The catalytic cycle typically begins with the oxidative addition of this compound to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. This organopalladium species is a key reactive intermediate in the catalytic cycle.

Following oxidative addition, the next step is transmetalation . In the context of a Suzuki-Miyaura coupling, the organopalladium(II) halide reacts with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial in this step, as it activates the organoboron reagent, facilitating the transfer of the organic moiety.

The final step of the catalytic cycle is reductive elimination . In this step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired new carbon-carbon bond. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle and facilitate further transformations. This efficient regeneration of the catalyst allows for the use of only a small, catalytic amount of the precious metal.

The versatility of these metal-mediated transformations is further highlighted by the ability to employ a wide range of coupling partners. Beyond organoboron reagents, other organometallic compounds, such as those of tin (Stille coupling), zinc (Negishi coupling), and magnesium (Kumada coupling), can also be utilized, each with its own specific reaction conditions and advantages.

Furthermore, the fluorenyl moiety itself can be directly involved in metal-mediated reactions. For instance, the deprotonation of the C9 position of a fluorene derivative with a strong base, such as butyllithium, generates a fluorenyl anion. This nucleophilic species can then react with various metal halides to form fluorenyl-metal complexes. These complexes, in turn, can serve as catalysts or synthons in a range of organic transformations, including polymerization reactions.

Below is a table summarizing key metal-mediated reactions applicable to this compound and related fluorenyl derivatives:

Photodecomposition Mechanisms of Fluorenyl Quaternary Salts as Analogs

The study of the photodecomposition of fluorenyl quaternary ammonium (B1175870) salts provides valuable insights into the stability and reactivity of these compounds upon exposure to light. While direct studies on this compound itself are less common in this context, the photochemistry of structurally analogous fluorenyl quaternary salts, such as N-(fluoren-9-ylmethyl)pyridinium bromide, serves as an excellent model system. The key reactive site in these analogs is the benzylic carbon-nitrogen bond, which is susceptible to photochemical cleavage.

The photodecomposition of such benzylic quaternary ammonium salts is believed to proceed through both singlet and triplet excited states, leading to the formation of radical and ionic intermediates. Upon absorption of ultraviolet light, the fluorenyl chromophore is promoted to an excited state. From this excited state, the molecule can undergo homolytic or heterolytic cleavage of the C-N bond.

In the homolytic cleavage pathway, a fluorenyl radical and an aminyl radical cation are generated. This process can occur from both the singlet and triplet excited states. The resulting radical pair, confined within a solvent cage, can undergo several subsequent reactions. Recombination of the radicals can regenerate the starting quaternary salt. Diffusion out of the solvent cage can lead to the formation of various products. For instance, the fluorenyl radical can abstract a hydrogen atom from the solvent or another molecule to form 9-methylfluorene, or it can dimerize to form 9,9'-bifluorenyl.

Alternatively, heterolytic cleavage of the C-N bond can occur, leading to the formation of a fluorenyl cation and a tertiary amine. This pathway is more likely to occur from the singlet excited state and in polar, hydroxylic solvents that can stabilize the resulting ions. The fluorenyl cation can then be trapped by the solvent, leading to the formation of products such as 9-(hydroxymethyl)fluorene in the presence of water or 9-(methoxymethyl)fluorene in methanol.

The following table summarizes the potential photodecomposition pathways and products for a model fluorenyl quaternary salt analog:

These mechanistic studies are crucial for understanding the photostability of materials containing the fluorenyl moiety and for the design of photolabile protecting groups based on the fluorenyl scaffold, where the controlled release of a substrate is triggered by light.

Applications in Complex Molecular Synthesis

(Bromo)(fluorenyl)methane as a Building Block in Multi-Step Organic Synthesis

The reactivity of the bromomethyl group, coupled with the distinct properties of the fluorenyl core, makes this compound a strategic component in the design and execution of complex synthetic sequences.

This compound is an effective electrophile in nucleophilic substitution reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This reactivity is fundamental to its role as a key building block in organic synthesis.

C-C Bond Formation:

The methylene (B1212753) bridge of the fluorene (B118485) ring exhibits weak acidity (pKa ≈ 22.6 in DMSO), allowing for deprotonation to form the stable, aromatic fluorenyl anion [cite: 6]. This anion can then participate in various C-C bond-forming reactions. For instance, the alkylation of enolates, which are key intermediates in organic synthesis, with electrophiles like this compound provides a direct route to introduce the fluorenyl motif. While direct examples with this compound are not prevalent in the literature, the principle of enolate alkylation is a well-established method for C-C bond formation [cite: 3]. The reaction of a ketone or ester enolate with this compound would be expected to yield the corresponding α-fluorenylmethyl carbonyl compound.

Furthermore, organometallic reagents can be utilized to form C-C bonds with this compound. For example, the reaction of 9-carbethoxyfluorene with various dialkyl aminoalkyl halides, followed by treatment with an ethyl Grignard reagent, has been reported to lead to the formation of new C-C bonds [cite: 25].

C-Heteroatom Bond Formation:

This compound readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles, leading to the formation of stable C-N, C-O, and C-S bonds.

C-N Bond Formation: Primary and secondary amines react with this compound to yield the corresponding N-fluorenylmethylamines [cite: 9]. This reaction is a standard method for the introduction of the fluorenylmethyl group onto a nitrogen atom. However, the reaction of primary amines can sometimes lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine product [cite: 9].

C-O and C-S Bond Formation: Similarly, alkoxides and thiolates can displace the bromide ion to form fluorenylmethyl ethers and thioethers, respectively. These reactions provide a straightforward method for attaching the fluorenyl group to oxygen- and sulfur-containing molecules.

NucleophileProductBond Formed
Enolateα-(Fluorenylmethyl) carbonyl compoundC-C
Primary/Secondary AmineN-(Fluorenylmethyl)amineC-N
Alkoxide(Fluorenylmethyl) etherC-O
Thiolate(Fluorenylmethyl) sulfideC-S

The fluorene core is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique photophysical properties. This compound serves as a key starting material for the construction of more complex, functionalized fluorene-based architectures.

One notable application is in the synthesis of α-(9-fluorenyl)-ω-bromoalkane derivatives. These compounds are prepared by the stoichiometric reaction of α,ω-dibromoalkanes with fluorenyllithium, which can be generated from fluorene [cite: 7]. These derivatives, in turn, are precursors to a variety of substituted fluorenyl compounds. For example, they can be reacted with cyclopentadienyl (B1206354) lithium to form α-(9-fluorenyl)-ω-(cyclopentadienyl)alkane derivatives, which are ligands for the synthesis of metallocene catalysts used in olefin polymerization [cite: 7].

The synthesis of these advanced scaffolds often involves a multi-step sequence, where the initial alkylation with this compound is a critical step in building the desired molecular framework.

Strategic Role in Heterocycle Synthesis and Functionalization

While this compound is not typically a direct participant in the ring-forming steps of classical named reactions for heterocycle synthesis like the Pictet-Spengler [cite: 4, 14, 21, 23] or Bischler-Napieralski reactions [cite: 5, 8, 10, 15, 18], its utility lies in the functionalization of pre-formed heterocyclic systems. The introduction of the bulky and electronically distinct fluorenylmethyl group can significantly modify the properties of the parent heterocycle.

The primary role of this compound in this context is as an alkylating agent for nitrogen atoms within heterocyclic rings. For instance, the nitrogen atoms of imidazoles, pyrazoles, and other N-heterocycles can be readily alkylated with this compound to introduce the fluorenylmethyl substituent. This functionalization can influence the steric and electronic environment of the heterocycle, impacting its reactivity, coordination properties, and biological activity.

An example of the use of a related fluorenyl derivative is the synthesis of a fluorenyl-tethered N-heterocyclic stannylene, which involved the nucleophilic substitution of (bromoethyl)fluorene with a diamine [cite: 25]. This demonstrates the utility of bromo-functionalized fluorenes in preparing precursors for more complex heterocyclic structures.

Chiral Synthesis and Enantioselective Transformations Utilizing Fluorenyl Stereocenters

The application of this compound in chiral synthesis is an area of growing interest. The introduction of the fluorenyl group can create a chiral center at the 9-position of the fluorene ring, which can be exploited in enantioselective transformations.

While direct asymmetric alkylation using this compound with a chiral catalyst is not extensively documented, the principles of catalytic enantioselective enolate alkylation are well-established [cite: 2]. This methodology could potentially be applied to the reaction of prochiral enolates with this compound to generate α-stereogenic carbonyl compounds bearing a fluorenylmethyl group with high enantiomeric excess.

Another approach involves the use of chiral fluorenyl-containing ligands in asymmetric catalysis. This compound can serve as a starting material for the synthesis of these chiral ligands. For example, a chiral alcohol or amine could be used to displace the bromide, followed by further functionalization of the fluorene ring to create a bidentate or tridentate chiral ligand. These ligands can then be complexed with transition metals to catalyze a variety of asymmetric reactions. The synthesis of chiral BINOL derivatives for use as ligands in asymmetric borane (B79455) reduction of ketones is a related example of this strategy [cite: 30].

Synthesis of Macromolecules and Polymer Precursors with Fluorene-Bromine Functionalities

The fluorene moiety is a key component in a variety of functional polymers, particularly in the field of organic electronics, due to its high photoluminescence quantum efficiency and thermal stability. This compound can be utilized in the synthesis of these macromolecules, either as a functional initiator or as a precursor to monomers.

In the context of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), an alkyl halide can be used as an initiator. While not specifically this compound, the use of functional initiators in ATRP is a common strategy to introduce specific end-groups to polymer chains [cite: 12]. The bromine atom in this compound could potentially initiate the polymerization of various monomers, resulting in polymers with a fluorenyl group at one terminus.

Role in Materials Science Research

Integration into Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation display, lighting, and computing technologies. The performance of these materials is intrinsically linked to their molecular structure. Fluorene (B118485) derivatives, synthesized from precursors like (Bromo)(fluorenyl)methane, are integral components in the fabrication of high-performance organic electronic devices.

This compound and its analogues serve as key intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) nih.govnbinno.com. The bromine atom facilitates the attachment of various functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the final OLED material nih.gov. For instance, 3-Bromo-9,9-Dimethyl-9H-Fluorene is a critical precursor for creating complex molecules that constitute the emissive layers of OLEDs, contributing to enhanced luminescence and stability nih.gov. The versatility of these bromo-fluorene intermediates allows for the development of host materials, dopants, and transport layer compounds that dictate the efficiency, color purity, and operational lifetime of OLED devices researchgate.netwiley.com. Research has shown that fluorene-based materials can be tailored to emit light across the visible spectrum, a crucial aspect for full-color displays mdpi.com.

A series of 9-borafluorene (B15495326) derivatives, which can be synthesized from bromo-fluorene precursors, have shown strong yellowish emission with high quantum yields and have been successfully incorporated into OLEDs, exhibiting impressive luminance intensity nih.govresearchgate.net.

Table 1: Properties of a Key this compound Derivative for OLEDs

PropertyValueReference
Compound Name 3-Bromo-9,9-Dimethyl-9H-Fluorene nih.govnbinno.com
Molecular Formula C15H13Br nbinno.com
Molecular Weight 285.17 g/mol nbinno.com
Appearance White to light yellow crystalline powder nbinno.com
Melting Point 112-116°C nbinno.com
Application Intermediate for OLED materials nih.govnbinno.com

This table is interactive. Click on the headers to sort.

The excellent charge transport properties of fluorene-based compounds make them suitable for use in Organic Field-Effect Transistors (OFETs) nbinno.com. This compound derivatives are utilized as monomers in the synthesis of semiconducting polymers for OFETs nbinno.com. The ability to modify the molecular structure through the bromo-functional group allows for the optimization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in transistor devices tcichemicals.com.

Fluorenone-based small molecules, synthesized from bromo-fluorenone precursors, have been investigated as organic semiconductors in OFETs, demonstrating p-channel device characteristics with good hole mobility and high current on/off ratios researchgate.net. The performance of these OFETs is closely linked to the morphology and microstructure of the vacuum-deposited films of the fluorene derivatives researchgate.net.

Table 2: Performance of an OFET based on a Fluorenone Derivative

ParameterValueReference
Device Type p-channel OFET researchgate.net
Semiconductor Alkylated double thiophene (B33073) fluorenone derivative researchgate.net
Hole Mobility 0.02 cm²/Vs researchgate.net
Current On/Off Ratio 10⁷ researchgate.net

This table is interactive. Click on the headers to sort.

Application in Photophysical and Optoelectronic Materials Development

The inherent photophysical properties of the fluorene core, such as strong fluorescence and high quantum yields, are central to its application in optoelectronic materials wikipedia.org. The bromomethyl group in 9-(bromomethyl)fluorene provides a reactive site to incorporate the fluorene unit into various molecular architectures, thereby creating materials with tailored photophysical and optoelectronic characteristics wikipedia.org.

Monoadducts of 9-bromo-9-borafluorene have been shown to exhibit blue emission peaks, indicating that the fluorescence originates from the 9-borafluorene scaffold itself wikipedia.org. This suggests that derivatives of this compound can be used to create a variety of emissive materials where the core photophysical properties of the fluorene unit are retained.

Fluorene-Based Derivatives in Advanced Polymer Architectures

This compound and its derivatives are valuable monomers for the synthesis of advanced polymer architectures, including conjugated polymers with unique optical and electronic properties acs.orgacs.orguri.edu. The reactivity of the bromo-group allows for polymerization through various coupling reactions, such as Suzuki and Heck coupling, to produce well-defined polymers mdpi.comacs.orguri.edu.

For example, a novel donor-acceptor copolymer containing a 9-alkylidene-9H-fluorene unit, synthesized from a 2,7-dibromo-9-(1′-hexylheptylidene)fluorene precursor, has been successfully used in bulk heterojunction polymer solar cells, demonstrating high power conversion efficiencies acs.org. Furthermore, the synthesis of fluorene-containing polymers through the polymerization of monomers like 9,9-diethylfluoren-2-yl methyl methacrylate (B99206) has been reported, yielding polymers with well-defined structures and interesting fluorescent properties nih.gov. These polymers can self-assemble into micellar nanoparticles, showcasing their potential in advanced materials applications nih.gov.

The synthesis of polyfluorene derivatives can also be achieved through the oxidative cross-linking of precursor polymers containing fluorene units, leading to conjugated network polyfluorenes with applications in polymer LEDs acs.org.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of (Bromo)(fluorenyl)methane at the electronic level. These methods allow for the detailed exploration of reaction pathways and the electronic effects of its constituent parts.

Density Functional Theory (DFT) has emerged as a robust method for investigating the mechanisms of chemical reactions involving organic molecules like this compound. By calculating the potential energy surface, researchers can identify stable intermediates and the transition states that connect them, providing a quantitative picture of reaction barriers.

For instance, DFT calculations can be employed to model the nucleophilic substitution reactions at the methylene (B1212753) carbon of this compound. These studies would involve optimizing the geometries of the reactant, the transition state, and the product for a given nucleophile. The calculated activation energy, derived from the energy difference between the reactant and the transition state, offers insight into the reaction kinetics. Furthermore, vibrational frequency analysis is crucial to confirm the nature of the stationary points, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

A hypothetical study on the reaction of this compound with a nucleophile (Nu⁻) could yield the following energetic data:

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0.0
Transition State+15.2
Products (Fluorenyl-Nu-methane + Br⁻)-5.8

This table is illustrative and based on general principles of nucleophilic substitution reactions. Actual values would be derived from specific DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

In this compound, the fluorenyl moiety, with its extended π-system, significantly influences the electronic structure. The HOMO is expected to be largely localized on the fluorenyl ring, indicating its role as an electron donor in reactions. The LUMO, conversely, would likely have significant contributions from the C-Br antibonding orbital, making the methylene carbon susceptible to nucleophilic attack.

The bromine atom exerts a notable electronic effect through both induction and hyperconjugation. Its electronegativity withdraws electron density from the adjacent carbon atom (the inductive effect), further polarizing the C-Br bond. This polarization lowers the energy of the σ* C-Br orbital, contributing to its role in the LUMO and enhancing the electrophilicity of the carbon center.

OrbitalEnergy (eV)Primary Contribution
HOMO-6.2π-system of the fluorenyl group
LUMO-0.8σ* orbital of the C-Br bond

This table presents hypothetical energy values to illustrate the concepts of HOMO-LUMO analysis.

Computational Mechanistic Elucidation of Novel Chemical Transformations

Computational chemistry is instrumental in elucidating the mechanisms of newly discovered reactions. For this compound, theoretical studies can predict and explain the formation of unexpected products or rationalize the stereochemical outcomes of reactions. By modeling various plausible pathways, researchers can determine the most energetically favorable route, thus providing a detailed mechanistic hypothesis that can guide further experimental work.

For example, if this compound were found to undergo a novel rearrangement reaction under specific conditions, DFT calculations could be used to explore potential pericyclic or radical-mediated pathways. The computed energetics for each step would help to identify the operative mechanism.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution or Solid State

While quantum chemical calculations excel at describing individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of ensembles of molecules. MD simulations can provide insights into the intermolecular interactions of this compound in condensed phases, such as in solution or in the solid state.

In a simulation of this compound in a solvent, the trajectories of the molecules over time can reveal information about solvation shells and the preferred orientation of solvent molecules around the solute. This can be particularly important for understanding how the solvent influences reaction rates and mechanisms.

In the solid state, MD simulations can be used to study the crystal packing and intermolecular forces that govern the macroscopic properties of the material. By analyzing the radial distribution functions and interaction energies, one can identify key non-covalent interactions, such as π-π stacking between the fluorenyl rings and halogen bonding involving the bromine atom. These interactions are crucial for understanding the crystal structure and properties like melting point and solubility.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

In Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., Time-Resolved IR, UV-Vis Spectroscopy)

In situ spectroscopic techniques are indispensable for monitoring the real-time progress of chemical reactions involving (Bromo)(fluorenyl)methane without the need for sample extraction. Time-resolved Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful tools for studying reaction kinetics.

Time-resolved IR spectroscopy allows for the monitoring of changes in vibrational modes of functional groups as a reaction proceeds. unipr.it This can provide direct information on the consumption of reactants and the formation of products and intermediates. unipr.it For instance, in a substitution reaction involving this compound, one could monitor the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the bond formed with the incoming nucleophile. The high temporal resolution of modern IR techniques, extending into the picosecond and nanosecond timescales, enables the study of very fast reaction steps. unipr.it Cryogenic IR spectroscopy in helium nanodroplets has been used to obtain highly resolved spectra of fluorenyl cations, which can be generated from precursors like this compound, providing detailed structural information on these reactive intermediates. acs.org

UV-Vis spectroscopy is another valuable technique for kinetic analysis, particularly for reactions involving changes in conjugation or the formation of colored species. researchgate.netntnu.no The fluorenyl moiety possesses a characteristic UV absorption spectrum due to its aromatic system. mdpi.com Any reaction that alters this chromophore, such as the formation of a fluorenyl cation or anion intermediate, will lead to significant changes in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength corresponding to a reactant, intermediate, or product, the concentration changes over time can be recorded, from which reaction rates and rate constants can be determined using established kinetic models. researchgate.netthermofisher.com Derivative spectrophotometry can be a useful approach for resolving overlapping spectral bands in complex reaction mixtures. ajpaonline.com

Table 1: Application of In Situ Spectroscopic Techniques for Kinetic Analysis of Fluorenyl Compounds

TechniqueInformation ObtainedTypical TimescaleExample Application for this compound Reactions
Time-Resolved IRChanges in functional groups, identification of intermediates, reaction rates.Picoseconds to minutesMonitoring the C-Br bond cleavage and formation of a new bond in nucleophilic substitution reactions.
Time-Resolved UV-VisChanges in electronic structure, formation of conjugated intermediates, reaction rates.Nanoseconds to hoursObserving the formation and decay of the fluorenyl cation in solvolysis reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net While standard one-dimensional ¹H and ¹³C NMR provide basic structural information, advanced NMR techniques offer deeper insights into complex structures and reaction mechanisms. ipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals in complex fluorenyl derivatives. researchgate.net These techniques reveal scalar coupling networks between protons (COSY) and correlations between protons and directly attached (HSQC) or more distant carbons (HMBC), which is invaluable for determining the connectivity of atoms within a molecule. ipb.ptresearchgate.net

For mechanistic studies, NMR can be used to identify reaction intermediates and products. For example, in reactions where this compound is converted into other fluorenyl derivatives, NMR can confirm the structure of the resulting products. mdpi.com In some cases, low-temperature NMR experiments can be used to observe and characterize otherwise unstable reaction intermediates, such as certain fluorenyl cations. nih.gov The chemical shifts in the ¹³C NMR spectra of fluorenyl cations are particularly diagnostic, with the carbenium center appearing at a significantly downfield chemical shift. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Fluorenyl Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-95.88 (s)49.71
Aromatic H7.18 - 7.65 (m)122.06 - 144.13
Data is for a representative 9-(2,4,6-trichlorophenyl)-fluorenyl derivative and is intended to be illustrative of the types of data obtained. mdpi.com

High-Resolution Mass Spectrometry Techniques for Intermediate and Product Identification in Complex Reactions

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the elemental composition of unknown compounds and for identifying transient intermediates in complex reaction mixtures. rsc.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of a unique molecular formula for a given ion. researchgate.net

In the context of reactions involving this compound, HRMS can be used to identify the products of substitution, elimination, or coupling reactions with a high degree of confidence. mdpi.com By comparing the experimentally measured exact mass with the calculated mass for a proposed structure, the identity of the product can be confirmed. This is particularly useful when new, uncharacterized compounds are synthesized.

Furthermore, techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS can be used to detect and identify charged reaction intermediates directly from the reaction solution. mdpi.comrsc.org This provides direct evidence for proposed reaction mechanisms. For example, in a reaction believed to proceed through a fluorenyl cation intermediate, the detection of an ion with the corresponding exact mass would provide strong support for that mechanistic pathway.

Table 3: Illustrative HRMS Data for Products Derived from 9-Bromofluorene (B49992) Reactions

ProductMolecular FormulaCalculated m/z [M+Na]⁺Found m/z [M+Na]⁺
(9H-Fluoren-9-yl)(phenyl)methanolC₂₀H₁₆ONa295.1093295.1093
(9H-Fluoren-9-yl)(4-fluorophenyl)methanolC₂₀H₁₅OFNa313.0999313.0999
(9H-Fluoren-9-yl)(4-(trifluoromethyl)phenyl)methanolC₂₁H₁₅OF₃Na363.0967363.0969
Data is for fluorenyl alcohol derivatives synthesized from 9-bromofluorene. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis of Synthesized Derivatives and Reaction Intermediates

The structural information obtained from X-ray crystallography is invaluable for understanding the steric and electronic properties of fluorenyl compounds. mdpi.comnih.gov It can reveal how substituents on the fluorene (B118485) core influence its geometry and how molecules pack in the solid state, which is important for understanding intermolecular interactions. mdpi.comrsc.org

While it is challenging to obtain crystals of transient reaction intermediates, in some cases, stable analogues or derivatives of intermediates can be crystallized and their structures determined. The resulting structural data provides a snapshot of the geometry of these species, which can be correlated with their reactivity. X-ray crystallography has been extensively used to study the structures of various 9,9-disubstituted fluorene derivatives, providing fundamental data on the geometry of this important class of compounds. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Fluorene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.503(4)
b (Å)14.280(4)
c (Å)19.347(7)
α (°)90
β (°)104.87(2)
γ (°)90
Volume (ų)2887.2(16)
Data is for a representative 9,9-disubstituted fluorene derivative and is intended to be illustrative. mdpi.com

Emerging Research Directions and Future Perspectives

Biomimetic Applications and Chemical Biology Contexts

The fluorene (B118485) scaffold is a core component in numerous molecules with notable biological and pharmaceutical activities. nih.gov While direct biomimetic applications of (Bromo)(fluorenyl)methane are still an emerging area of research, the inherent properties of the fluorenyl group suggest significant potential in chemical biology.

Fluorene derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical probes. researchgate.net These probes can be designed to report on specific biological events or environments. The introduction of a bromomethane (B36050) group to the fluorene core could serve multiple purposes in this context. It could act as a reactive handle for covalent attachment to biomolecules of interest or as a quenching moiety in "turn-on" fluorescent probes, where the fluorescence is activated upon a specific chemical reaction that removes the bromine. nih.govyoutube.comnih.gov

Furthermore, the field of biomimicry in drug delivery seeks to emulate natural systems for enhanced therapeutic efficacy. researchgate.net The lipophilic nature of the fluorene core, combined with the reactive potential of the bromomethane group, could be exploited in the design of novel drug delivery systems that mimic cellular processes for targeted release. researchgate.netresearchgate.netnih.gov The development of such systems represents a promising future direction for fluorenyl-based compounds in chemical biology.

Catalytic Applications of this compound or its Derivatives in Organic Transformations

This compound and its derivatives, particularly 9-bromofluorene (B49992), have demonstrated utility as precursors and participants in various catalytic organic transformations. These applications often leverage the reactivity of the carbon-bromine bond.

One notable application is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org Bromofluorene derivatives can serve as coupling partners in reactions like the Suzuki and Buchwald-Hartwig couplings to synthesize more complex fluorene-containing molecules, including substituted oligofluorenes and polyfluorenes. nih.govrsc.org

Ruthenium-catalyzed reactions also highlight the catalytic potential of bromofluorene compounds. For instance, the reductive homocoupling of 9-bromofluorene can be catalyzed by ruthenium carbonyl clusters, demonstrating a pathway to larger fluorenyl-based structures. figshare.com Additionally, recent research has shown the use of 9-bromofluorene in reductive dehalogenation reactions to generate the fluorenyl anion, which can then participate in nucleophilic additions to various electrophiles, such as aldehydes, to form fluorenyl alcohol derivatives. nih.govresearchgate.net

The versatility of these catalytic applications is summarized in the table below:

Catalytic SystemTransformationProduct TypeReference
Palladium/LigandSuzuki Cross-CouplingSubstituted Fluorenes nih.gov
Palladium/LigandBuchwald-Hartwig AminationN-Aryl Fluorenes acs.org
Ru3(CO)12Reductive HomocouplingBifluorenyls figshare.com
TDAEReductive Dehalogenation/AdditionFluorenyl Alcohols nih.govresearchgate.net

TDAE: Tetrakis(dimethylamino)ethylene (B1198057)

Sustainable Synthesis Approaches for Fluorene-Based Bromides

A highly efficient and environmentally friendly method for the synthesis of bromofluorenones involves electrophilic aromatic bromination using water as the sole solvent. ingentaconnect.comresearchgate.net This approach avoids the use of volatile and often toxic organic solvents, which are common in traditional bromination reactions. google.com The use of water as a reaction medium is not only cost-effective but also simplifies workup procedures. ingentaconnect.comresearchgate.net

Another sustainable strategy involves the use of alternative brominating agents to molecular bromine, which is highly toxic and corrosive. nih.gov N-bromosuccinimide (NBS) is a commonly used alternative that offers milder reaction conditions for the bromination of fluorene. guidechem.com

Microwave-assisted synthesis has also emerged as a powerful tool for the sustainable preparation of fluorene-based materials. nih.govanalis.com.mymdpi.com This technique can significantly reduce reaction times and energy consumption. For example, the microwave-assisted polymerization of 2,7-dibromo-9,9-dihexyl-fluorene has been shown to produce high molecular weight polyfluorenes in a matter of minutes. uni-wuppertal.denih.gov

Furthermore, electron beam irradiation has been explored as a method for the debromination of brominated compounds, which could offer a sustainable approach for the modification or recycling of fluorene-based materials. researchgate.net

Key features of sustainable synthesis approaches are outlined in the following table:

Sustainable ApproachKey FeaturesExample ApplicationReference
Aqueous SynthesisUse of water as a green solvent, mild conditions.Synthesis of bromofluorenones. ingentaconnect.comresearchgate.net
Alternative ReagentsReplacement of hazardous reagents like Br2.Bromination of fluorene using NBS. guidechem.com
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption.Polymerization of dibromofluorene derivatives. uni-wuppertal.denih.gov
Electron Beam IrradiationPotential for sustainable modification and recycling.Debromination of brominated compounds. researchgate.net

Exploration of Novel Fluorene-Bromine Synergistic Effects in Chemical Transformations

The interplay between the fluorene core and the bromine substituent can lead to unique reactivity and synergistic effects in chemical transformations. The electronic properties of the bromine atom, including its inductive and hyperconjugative effects, can significantly influence the reactivity of the fluorene system. nih.gov

Fluorine, a related halogen, is known to have profound effects on the chemical reactivity of organic compounds, often leading to new transformations that are not observed with non-halogenated counterparts. quora.comscribd.com Similarly, the bromine atom in this compound and its derivatives can be expected to modulate the electronic structure of the fluorene ring, thereby influencing its participation in various reactions. researchgate.net

For example, in catalytic cycles, the bromine atom can act as a leaving group, a role that is fundamental to many cross-coupling reactions. mdpi.comuwindsor.ca The efficiency of this departure can be tuned by the electronic nature of the fluorene backbone. Conversely, the electron-withdrawing nature of the bromine can affect the acidity of the protons on the fluorene ring, particularly at the 9-position, influencing its reactivity in base-mediated reactions.

Future research in this area will likely focus on elucidating these synergistic effects more clearly. This could involve detailed mechanistic studies of known reactions and the design of new transformations that explicitly harness the combined properties of the fluorene scaffold and the bromine substituent. The goal is to develop novel synthetic methodologies that are not only efficient but also offer new levels of selectivity and control.

Q & A

Q. What are the recommended synthetic routes for preparing (bromo)(fluorenyl)methane, and how can reaction conditions influence product purity?

this compound can be synthesized via nucleophilic substitution reactions involving 9-bromofluorene and urazole anions. For example, reacting 9-bromofluorene (9-BrFl) with potassium tert-butoxide in DMSO generates a fluorenyl anion intermediate, which undergoes further transformations. Key parameters include solvent polarity (e.g., DMSO enhances anion stability), base strength, and reaction temperature. Lower temperatures (<50°C) minimize side reactions like rearrangement products. Purification via column chromatography is recommended to isolate the desired product from byproducts such as triazinanediones .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • NMR Spectroscopy : The fluorenyl moiety produces distinct aromatic proton signals (δ 7.2–7.8 ppm in 1^1H NMR), while the bromomethane group appears as a singlet for CH2_2Br (~δ 4.3 ppm).
  • UV-vis Spectroscopy : Fluorenyl substitution induces bathochromic shifts. For example, attaching fluorenyl groups to a triaminobenzene core shifts absorption peaks from ~289 nm (unmodified) to 323 nm (tris-fluorenyl derivative). The intensity of the 348 nm band correlates with the number of fluorenyl groups .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C14_{14}H11_{11}Br) and fragmentation patterns consistent with fluorenyl cleavage .

Q. How should this compound be stored to ensure stability, and what are its key handling hazards?

Store at ambient temperatures in airtight, light-resistant containers to prevent degradation. The compound is classified as an environmentally hazardous substance (DOT Class 9). Use fume hoods for handling due to potential bromomethane release, which is toxic and ozone-depleting. Avoid contact with strong bases or nucleophiles to prevent unintended reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reaction pathways of this compound in heterocyclic synthesis?

The acidity (pKa) of reactants critically determines product distribution. For instance, when 9-bromofluorene reacts with urazoles, higher pKa values (>10) favor rearrangement into triazinanediones via fluorenyl anion intermediates. Lower pKa values (<9) suppress anion formation, leading to direct substitution products. This is evidenced by a 2.3:1 ratio of substitution-to-rearrangement products for urazole (pKa 11.4) versus a 3.2:1 ratio for a weaker acid (pKa 10.2) .

Q. What mechanistic insights explain contradictory product ratios observed in fluorenyl participation reactions?

Competing pathways arise from the dual role of urazole anions:

  • As nucleophiles attacking 9-bromofluorene to form fluorenylurazole.
  • As bases deprotonating intermediates to initiate rearrangement. Kinetic control favors substitution at lower temperatures, while thermodynamic control (e.g., with strong bases like KOtBu) drives rearrangement. Computational studies of transition states are recommended to resolve ambiguities in product distributions .

Q. How can UV-vis spectroscopy be leveraged to study electronic interactions in fluorenyl-modified derivatives?

Bathochromic shifts in UV-vis spectra (e.g., from 289 nm to 323 nm) correlate with conjugation extension from fluorenyl substitution. The 348 nm band intensity increases linearly with the number of fluorenyl groups, providing a quantitative measure of substitution efficiency. Contrast this with bromo-substituted analogs (e.g., BrF-C9), where electron-withdrawing effects reduce conjugation, shifting peaks to shorter wavelengths (~299 nm) .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate).
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar byproducts.
  • Monitoring : Employ TLC with UV detection (Rf_f ~0.5 in 7:3 hexane/EtOAc) to track product bands. Contaminants like triazinanediones can be identified via 1^1H NMR (absence of CH2_2Br signals) and excluded through iterative purification .

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